(1S)-1-(5-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine
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Overview
Description
(1S)-1-(5-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine is a chemical compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Amine Introduction: The amine group is introduced through reductive amination, where the benzofuran derivative is reacted with an appropriate amine under reducing conditions, often using reagents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
(1S)-1-(5-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-(5-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(5-Bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine
- (1S)-1-(5-Fluoro-1-benzofuran-2-yl)-3-methylbutan-1-amine
- (1S)-1-(5-Methyl-1-benzofuran-2-yl)-3-methylbutan-1-amine
Uniqueness
(1S)-1-(5-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.
Properties
Molecular Formula |
C13H16ClNO |
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Molecular Weight |
237.72 g/mol |
IUPAC Name |
(1S)-1-(5-chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C13H16ClNO/c1-8(2)5-11(15)13-7-9-6-10(14)3-4-12(9)16-13/h3-4,6-8,11H,5,15H2,1-2H3/t11-/m0/s1 |
InChI Key |
MVZSSGYLPFBJSV-NSHDSACASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C1=CC2=C(O1)C=CC(=C2)Cl)N |
Canonical SMILES |
CC(C)CC(C1=CC2=C(O1)C=CC(=C2)Cl)N |
Origin of Product |
United States |
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